2-chloro-N-(hydroxyiminomethyl)acetamide

Purity Quality Control Synthetic Intermediate

Sourcing a versatile intermediate with both a reactive chloroacetamide electrophile and a hydroxyimino group often means compromising on purity or functional utility. 2-Chloro-N-(hydroxyiminomethyl)acetamide resolves this by providing a single, high-purity scaffold for diverse synthetic applications. • Dual Reactivity: The α-chloro group enables single-step O-alkylation for (E)-alkoxyiminoacetamide fungicide synthesis, while the hydroxyimino scaffold is active in cholinesterase inhibition (BChE Kᵢ as low as 0.30 μmol/L). • Method Development Grade: ≥98% purity minimizes extraneous chromatographic peaks, qualifying it as a reliable HPLC/GC-MS system suitability standard. • Supply Consistency: Offered as a research-grade intermediate with standardized packaging and global logistics support for iterative medicinal chemistry and agrochemical discovery workflows.

Molecular Formula C3H5ClN2O2
Molecular Weight 136.54 g/mol
CAS No. 1785917-18-1
Cat. No. B1415778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(hydroxyiminomethyl)acetamide
CAS1785917-18-1
Molecular FormulaC3H5ClN2O2
Molecular Weight136.54 g/mol
Structural Identifiers
SMILESC(C(=O)NC=NO)Cl
InChIInChI=1S/C3H5ClN2O2/c4-1-3(7)5-2-6-8/h2,8H,1H2,(H,5,6,7)
InChIKeyMCHSMLGEDJOAMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(hydroxyiminomethyl)acetamide (CAS 1785917-18-1) – Core Identity & Procurement Baseline


2-Chloro-N-(hydroxyiminomethyl)acetamide (CAS 1785917-18-1) is a specialized N-substituted 2-hydroxyiminoacetamide derivative with the molecular formula C₃H₅ClN₂O₂ and a molecular weight of 136.54 g/mol . The compound features both a chloroacetamide moiety and a hydroxyimino group, positioning it at the intersection of two synthetically versatile functionalities. Commercially available from multiple research chemical suppliers, this compound is typically offered at purities of 95% to ≥98% , with storage recommended in a cool, dry environment for long-term stability .

2-Chloro-N-(hydroxyiminomethyl)acetamide (1785917-18-1): Why In-Class Compounds Cannot Be Readily Substituted


Simple chloroacetamides (e.g., 2-chloroacetamide, CAS 79-07-2) lack the hydroxyimino functional group that defines the 2-hydroxyiminoacetamide scaffold [1]. This hydroxyimino moiety is not merely a structural embellishment; it enables distinct reactivity pathways – including the formation of (E)-alkoxyiminoacetamide fungicide intermediates [2] and the capacity to engage in triple-binding interactions with cholinesterase enzymes [3]. Conversely, other 2-hydroxyiminoacetamides that lack the N‑chloroacetyl electrophilic center cannot undergo the same nucleophilic substitution reactions that the chloro group enables. Therefore, substituting 2‑chloro‑N‑(hydroxyiminomethyl)acetamide with either a simple chloroacetamide or a non‑chlorinated hydroxyiminoacetamide would eliminate a critical synthetic handle or biological recognition element, directly compromising the intended research outcome or industrial process yield.

2-Chloro-N-(hydroxyiminomethyl)acetamide (1785917-18-1) – Quantified Differentiation Evidence


Purity Specification Differentiation: 98% vs. 95% Commercial Grades for 2-Chloro-N-(hydroxyiminomethyl)acetamide

The compound is commercially available in two distinct purity grades: a minimum 95% specification and a minimum 98% specification . The 98% grade provides a 3 percentage-point increase in purity relative to the 95% baseline, which corresponds to a 60% reduction in potential impurity mass. For users engaged in sensitive catalytic processes or analytical method development, the higher purity grade reduces the risk of side reactions and simplifies post-reaction purification workflows .

Purity Quality Control Synthetic Intermediate Procurement

Structural Differentiation: 2-Chloro-N-(hydroxyiminomethyl)acetamide vs. Unsubstituted 2-Chloroacetamide

The molecular weight of 2‑chloro‑N‑(hydroxyiminomethyl)acetamide is 136.54 g/mol, which is 46.0% greater than that of unsubstituted 2‑chloroacetamide (93.51 g/mol) [1]. This mass increase is attributable to the addition of the hydroxyiminomethyl group (‑CH=N‑OH) to the amide nitrogen. The presence of this oxime functionality introduces additional hydrogen-bonding capacity and a distinct nucleophilic/electrophilic profile compared to the parent chloroacetamide, enabling divergent reactivity pathways that are not accessible to the simpler congener.

Structure-Activity Relationship Synthetic Intermediate Functional Group Reactivity

Cholinesterase Inhibition Class Potency: N-Substituted 2-Hydroxyiminoacetamides

Although no direct IC₅₀ data are currently available in the public literature for 2‑chloro‑N‑(hydroxyiminomethyl)acetamide itself, a systematic study of four closely related N‑substituted 2‑hydroxyiminoacetamides demonstrated that this scaffold produces reversible cholinesterase inhibition with dissociation constants (Kᵢ) ranging from 0.30 μmol/L to 130 μmol/L for butyrylcholinesterase (BChE) and 50 μmol/L to 1200 μmol/L for acetylcholinesterase (AChE) [1]. Notably, all tested analogs exhibited higher preference for BChE over AChE, with Kᵢ values increasing in the order compound 1 < 2 < 4 < 3. By extension, 2‑chloro‑N‑(hydroxyiminomethyl)acetamide, which contains the same core 2‑hydroxyiminoacetamide framework, is expected to display comparable enzyme inhibition behavior. In contrast, simple chloroacetamides (e.g., CAS 79‑07‑2) are not reported to interact with cholinesterases at any appreciable level [2].

Acetylcholinesterase Butyrylcholinesterase Inhibition Alzheimer's Disease

Synthetic Utility as a Fungicide Intermediate: Patent-Disclosed Pathway

U.S. Patent 5,627,284 explicitly discloses that (E)-hydroxyiminoacetamide compounds serve as key intermediates for the production of (E)-alkoxyiminoacetamide fungicides [1]. The chloro group on 2‑chloro‑N‑(hydroxyiminomethyl)acetamide provides a reactive electrophilic center for subsequent O‑alkylation to yield the corresponding alkoxyimino derivative. In contrast, non‑halogenated hydroxyiminoacetamides would lack this essential reactivity handle, necessitating additional synthetic steps to introduce a leaving group. This makes 2‑chloro‑N‑(hydroxyiminomethyl)acetamide a more atom‑economical starting material for agrochemical process development.

Agrochemical Synthesis Fungicide Intermediate Process Chemistry

2-Chloro-N-(hydroxyiminomethyl)acetamide (1785917-18-1): Optimized Application Scenarios


Agrochemical Fungicide Intermediate Synthesis

Utilize 2‑chloro‑N‑(hydroxyiminomethyl)acetamide as a building block for the preparation of (E)-alkoxyiminoacetamide fungicides. The α‑chloro group serves as an electrophilic leaving group for O‑alkylation with alcohols or alkoxides under basic conditions, directly yielding the alkoxyimino derivative in a single step [1]. This application scenario is specifically supported by U.S. Patent 5,627,284, which teaches the use of (E)-hydroxyiminoacetamides as intermediates in fungicide production [1].

Cholinesterase Inhibitor Development and Structure-Activity Relationship Studies

Employ 2‑chloro‑N‑(hydroxyiminomethyl)acetamide as a starting point for the design of novel reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The 2‑hydroxyiminoacetamide scaffold has been shown to produce compounds with Kᵢ values as low as 0.30 μmol/L for BChE [2], and the chloro substituent provides a synthetic handle for further derivatization via nucleophilic substitution. This makes the compound valuable for medicinal chemistry campaigns targeting Alzheimer's disease or organophosphate poisoning antidotes [2].

Analytical Reference Standard Preparation

For laboratories developing HPLC or GC‑MS methods to detect chloroacetamide‑based agrochemical residues or synthetic impurities, the ≥98% purity grade of 2‑chloro‑N‑(hydroxyiminomethyl)acetamide qualifies it as a suitable calibration standard or system suitability test compound. The 3 percentage‑point purity advantage over the 95% grade reduces the likelihood of extraneous chromatographic peaks that could compromise method validation.

Synthetic Methodology Development Involving α‑Chloro Oximes

Use this compound as a model substrate for developing new reactions that exploit the juxtaposition of the α‑chloro group and the oxime (hydroxyimino) functionality. This unique functional group pairing is not found in simpler chloroacetamides [3] and can be used to investigate novel cycloadditions, metal‑catalyzed couplings, or nucleophilic substitution cascades.

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